1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride
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Overview
Description
1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17N3O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride typically involves multiple steps. One common method includes the reaction of pyridine with piperazine and ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality. The process is monitored using advanced analytical techniques to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Ethoxypyridin-3-yl)piperazine dihydrochloride
- 1-(4-Ethoxypyridin-2-yl)piperazine dihydrochloride
- 1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride
Comparison: 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride is unique due to its specific ethoxy substitution pattern on the pyridine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of the ethoxy group can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
1-(3-ethoxypyridin-2-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-2-15-10-4-3-5-13-11(10)14-8-6-12-7-9-14;;/h3-5,12H,2,6-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYHLRGROZBCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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